ALEPH-4 vs. 2C-T-4: Alpha-Methyl Substitution Confers Resistance to Monoamine Oxidase Metabolism
ALEPH-4 differs structurally from its direct phenethylamine homolog 2C-T-4 by the presence of an alpha-methyl group on the ethylamine side chain. This alpha-methyl substitution is a well-established structural feature within the DOx and ALEPH families that confers resistance to oxidative deamination by monoamine oxidase (MAO), resulting in extended duration of action and increased oral bioavailability compared to non-alpha-methylated 2C-series analogs [1]. While class-level MAO inhibition data exist for ALEPH-2 (MAO-A IC₅₀ = 3,200 nM; MAO-B IC₅₀ > 100,000 nM) [2], direct quantitative MAO inhibition data for ALEPH-4 are not available in peer-reviewed literature.
| Evidence Dimension | Alpha-methylation status and associated metabolic stability |
|---|---|
| Target Compound Data | Alpha-methylated amphetamine backbone; class-associated MAO resistance; clinical duration 12–20 hours per PiHKAL [1] |
| Comparator Or Baseline | 2C-T-4: phenethylamine backbone lacking alpha-methyl substitution; susceptible to MAO-mediated deamination |
| Quantified Difference | Structural presence of alpha-methyl group in ALEPH-4; quantitative difference in metabolic half-life not experimentally determined |
| Conditions | Structural comparison; duration data from human self-experimentation reports compiled in PiHKAL |
Why This Matters
For in vivo studies requiring sustained target engagement or oral administration, the alpha-methylated ALEPH backbone provides predictable metabolic stability that the 2C-T homolog cannot match.
- [1] Aleph-4. Wikipedia. https://en.wikipedia.org/wiki/Aleph-4 View Source
- [2] Aleph-2. Wikipedia. https://en.wikipedia.org/wiki/Aleph-2 View Source
